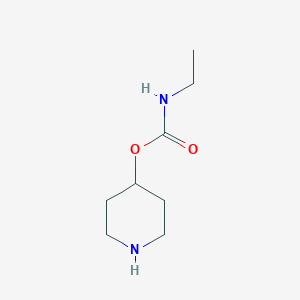

Piperidin-4-yl ethylcarbamate

Overview

Description

Piperidin-4-yl ethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties

Mechanism of Action

Target of Action

Piperidin-4-yl ethylcarbamate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Mode of Action

For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways . This pathway plays a significant role in the body’s response to low oxygen levels, or hypoxia, and is involved in various processes such as cell survival, angiogenesis, and metabolism .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are a crucial aspect of their drug design .

Result of Action

Piperidine derivatives have been found to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Action Environment

For instance, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-yl ethylcarbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the deprotection of the benzyl group and the formation of the carbamate . The reaction conditions include:

Reductive Amination: 1-benzylpiperidin-4-one is reacted with ammonia in the presence of Raney-Nickel catalyst.

Deprotection: The benzyl group is removed under hydrogenation conditions.

Carbamate Formation: The resulting piperidine derivative is treated with ethyl chloroformate to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of commercially available raw materials and shorter reaction times to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Piperidin-4-yl ethylamine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidin-4-yl ethylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Comparison with Similar Compounds

Piperidine: The parent compound with a simple six-membered ring structure.

Piperidin-4-yl benzamide: A derivative with a benzamide group, known for its anticancer properties.

Piperidin-4-yl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: Piperidin-4-yl ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Biological Activity

Piperidin-4-yl ethylcarbamate is a derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.23 g/mol

- CAS Number : 70724-24-2

This compound features a piperidine ring that contributes to its biological interactions, making it a critical structure in medicinal chemistry.

This compound exhibits multiple mechanisms of action:

- Receptor Interaction : It has been shown to interact with various receptors, including muscarinic acetylcholine receptors (mAChRs). Studies have indicated that derivatives of piperidine can selectively activate M4 muscarinic receptors, which are implicated in cognitive functions and could be targeted for treating disorders like Alzheimer's disease .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. Inhibition of sEH can lead to reduced inflammation and protection against hypertension .

- Antimicrobial Activity : Piperidine derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activities

This compound has been associated with several biological activities:

- Anticancer Effects : Research indicates that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of hypoxia-inducible factor 1 (HIF-1) pathways.

- Antiviral Properties : Some studies suggest that piperidine derivatives can inhibit viral infections, such as H1N1 influenza, through specific interactions with viral proteins.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Muscarinic Receptors :

- Antimicrobial Activity Assessment :

- Inflammation Modulation Study :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound shows favorable absorption characteristics due to its moderate lipophilicity.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for carbamate compounds, which may impact its efficacy and safety profile.

Properties

IUPAC Name |

piperidin-4-yl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLLYLKTJCEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608832 | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-24-2 | |

| Record name | Carbamic acid, ethyl-, 4-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.